(2S,3R,4R,5R,6S)-2-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol
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Overview
Description
The compound “(2S,3R,4R,5R,6S)-2-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5’R,6R,7S,8R,9S,12S,13R,16S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[108002,904,8013,18]icos-18-ene-6,2’-oxane]-16-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol” is a complex organic molecule with multiple hydroxyl groups and a spirocyclic structure
Mechanism of Action
Target of Action
Polyphyllin E, a major constituent in Rhizoma Paridis, has been found to target various cellular components. It has been reported to interact with the AKT/NF-κB signaling pathway , which plays a crucial role in cell proliferation, migration, and invasion .
Mode of Action
Polyphyllin E inhibits the proliferation of cancer cells by down-regulating the AKT/NF-κB pathway . This interaction results in the inhibition of matrix metalloproteinases, specifically MMP2 and MMP9 . These enzymes are involved in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Biochemical Pathways
Polyphyllin E affects several biochemical pathways. It has been found to inhibit the AKT/NF-κB signaling pathway , which is involved in various cellular processes, including cell survival, proliferation, and migration . Additionally, it has been suggested that Polyphyllin E may also affect the PI3K/SREBP-1/SCD1 axis , which is involved in lipid metabolism and has been implicated in cancer progression .
Pharmacokinetics
The pharmacokinetics of Polyphyllin E have been studied in rats . After oral administration, the bioavailability of Polyphyllin E was found to be less than 1% . This low bioavailability may be partly due to hydrolysis by intestinal flora . The compound was found to be predominantly distributed in the liver and lungs .
Result of Action
The action of Polyphyllin E results in marked cell death, particularly in cancer cells . It has been found to inhibit the proliferation of SK-OV-3 and OVCAR-3 ovarian cancer cells . Additionally, low-dose Polyphyllin E could also inhibit the motility and invasion of ovarian cancer cells .
Action Environment
Factors such as soil conditions, animal husbandry practices, waste management, potable and wastewater, and food safety can all play a role
Biochemical Analysis
Biochemical Properties
Polyphyllin E plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit matrix metalloproteinases, specifically MMP2 and MMP9 .
Cellular Effects
Polyphyllin E has profound effects on various types of cells and cellular processes. It has been found to inhibit the proliferation of SK-OV-3 and OVCAR-3 ovarian cancer cells, causing marked cell death . Additionally, low-dose Polyphyllin E could also inhibit motility and invasion of ovarian cancer cells .
Molecular Mechanism
Polyphyllin E exerts its effects at the molecular level through various mechanisms. It inhibits matrix metalloproteinases via the AKT–nuclear factor kappa B (AKT/NF-κB) signaling pathway . This inhibition leads to a decrease in the proliferation of ovarian cancer cells.
Transport and Distribution
Polyphyllin E is transported and distributed within cells and tissues. It has been found to be predominantly distributed in the liver and lungs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of spirocyclic structures. Common reagents used in these reactions include protecting groups such as acetals and silyl ethers, as well as glycosyl donors and acceptors.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. Techniques such as flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Swern oxidation conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as tosyl chloride (TsCl) for forming tosylates, followed by nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- **(2S,3R,4R,5R,6S)-2-[(2S,3R,4R,5R,6S)-
Properties
CAS No. |
76296-73-6 |
---|---|
Molecular Formula |
C51H82O20 |
Molecular Weight |
1015.2 g/mol |
IUPAC Name |
2-[4,5-dihydroxy-2-[5-hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C51H82O20/c1-20-10-15-51(62-19-20)21(2)32-30(71-51)17-29-27-9-8-25-16-26(11-13-49(25,6)28(27)12-14-50(29,32)7)66-47-41(61)43(69-45-39(59)36(56)33(53)22(3)63-45)42(31(18-52)67-47)68-48-44(38(58)35(55)24(5)65-48)70-46-40(60)37(57)34(54)23(4)64-46/h8,20-24,26-48,52-61H,9-19H2,1-7H3 |
InChI Key |
SPDRGXNPOLRBGD-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(C(O2)C)O)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(C(O2)C)O)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
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